3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid
Description
Historical Development of Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine scaffold originated from efforts to optimize heterocyclic compounds for enhanced bioactivity and selectivity. Early work focused on derivatives such as LY2033298, a muscarinic M4 receptor positive allosteric modulator developed by Eli Lilly, which exhibited species-dependent potency limitations. Subsequent innovations by Vanderbilt University researchers introduced ML108 and ML173, which improved rat receptor activity but lacked sufficient central nervous system (CNS) penetration. These efforts laid the groundwork for structural refinements, including the incorporation of tert-butyl groups to enhance metabolic stability and receptor binding.
A key breakthrough arose from alkylation strategies, such as the reaction of pyridine with tert-butyllithium, which enabled efficient synthesis of tert-butyl-substituted pyridines. This methodology was later adapted to thieno[2,3-b]pyridine systems, facilitating the development of 3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid. The scaffold’s adaptability is further demonstrated by its role in non-ATP-competitive kinase inhibitors, where its weak hinge-binding properties allow for unique interaction modes.
Evolution of this compound Research
The development of this compound was driven by structure-activity relationship (SAR) studies optimizing potency and pharmacokinetics. Early analogs revealed that tert-butyl substitution at the 6-position significantly improved metabolic stability compared to smaller alkyl groups. For example, replacing a methyl group with tert-butyl increased human M4 receptor potency from 620 nM (ML108) to 107 nM (compound 1 ). This modification also reduced oxidative degradation, addressing a key limitation of earlier thienopyridines.
Synthetic routes to this compound typically involve cyclocondensation of 2-chloroacetamide derivatives with sulfur-containing precursors under basic conditions. A representative procedure involves reacting N-aryl-2-chloroacetamides with potassium hydroxide, yielding 3-aminothieno[2,3-b]pyridine-2-carboxamides in 67–84% yields. tert-Butyl introduction is achieved via Friedel-Crafts alkylation or directed lithiation, leveraging methodologies refined in pyridine chemistry.
| Substituent | Human M4 EC50 (nM) | Rat M4 EC50 (nM) |
|---|---|---|
| 6-Methyl (ML108 ) | 620 | 230 |
| 6-tert-Butyl (1 ) | 107 | 98 |
| 5-Chloro (LY2033298 ) | 65 | 629 |
Significance in Contemporary Medicinal Chemistry
This compound has become a cornerstone in designing selective kinase inhibitors and receptor modulators. Its rigid, planar structure enables precise interactions with hydrophobic protein pockets, as demonstrated in Haspin kinase inhibition (e.g., MU1920, IC50 < 50 nM). The tert-butyl group enhances binding to the kinase back pocket while minimizing off-target effects, achieving >100-fold selectivity over related kinases.
In neurotransmitter research, this scaffold’s ability to modulate muscarinic receptors without orthosteric competition has enabled novel approaches to treating CNS disorders. Unlike traditional agonists, its allosteric mechanism preserves physiological signaling patterns, reducing side-effect liabilities. Additionally, the carboxylic acid moiety facilitates prodrug strategies, improving oral bioavailability in preclinical models.
Current Research Landscape and Emerging Directions
Recent studies explore this compound’s utility in covalent inhibitor design, leveraging its amino group for targeted covalent bond formation with cysteine residues. For example, derivatives bearing electrophilic warheads show promise in irreversibly inhibiting CDKL5, a kinase implicated in neurodevelopmental disorders.
Another frontier involves photopharmacology, where tert-butyl-substituted thienopyridines are modified with photoisomerizable groups to enable light-dependent receptor modulation. This approach could permit spatiotemporal control of drug activity in vivo.
Advances in synthetic methodology, such as hypochlorite-mediated oxidative dimerization, have expanded access to dimeric analogs with enhanced potency. These dimers exhibit cooperative binding effects, as seen in dual M4/mGlu5 receptor modulators under investigation for schizophrenia.
Emerging computational tools now enable de novo design of thieno[2,3-b]pyridine derivatives with tailored properties. Machine learning models trained on kinase inhibition datasets predict that this compound derivatives could target understudied kinases such as PIM3 and CAMKK2 with sub-100 nM potency.
Properties
IUPAC Name |
3-amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)7-5-4-6-8(13)9(11(15)16)17-10(6)14-7/h4-5H,13H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLNZYIXHDPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino and carboxylic acid functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of thieno[2,3-b]pyridine-2-carboxylic acid derivatives arises from substitutions at positions 3, 4, 5, and 5. Below is a comparative analysis of key analogs:
Structural Comparison
Functional and Application Comparison
- Biological Activity: Thieno[2,3-b]pyridines with oxalamido or formamidino residues exhibit antianaphylactic activity , while substituted 3-aminothieno[2,3-b]pyridine-2-carboxamides act as IKK inhibitors (e.g., ) . The tert-butyl derivative’s applications remain underexplored but likely relate to its role as a synthon.
- Physicochemical Properties : The tert-butyl group enhances hydrophobicity (logP ~3.5 estimated) compared to methyl (logP ~1.8) or trifluoromethyl (logP ~2.9) analogs. This impacts membrane permeability in drug design .
Analytical Data Comparison
- IR Spectra: All compounds show characteristic peaks for CN (~2220 cm⁻¹) and carbonyl groups (1640–1550 cm⁻¹) .
- Elemental Analysis : For example, compound 7h () matches calculated values (C: 62.54% vs. found 62.50%), confirming purity .
Biological Activity
3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its therapeutic potential.
- Molecular Formula : C17H22N2O4S
- Molecular Weight : 350.4 g/mol
- CAS Number : 2639412-22-7
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
1. Anti-Cancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant anti-cancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, including glioblastoma and breast cancer cells. A study reported that certain derivatives demonstrated cytotoxicity with IC50 values in the low micromolar range against glioblastoma cells, which underscores the potential of this compound class in cancer therapy .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| 5o | MDA-MB-231 (Breast) | 15 | Enhanced cytotoxicity |
| 5o | A549 (Lung) | Not specified | Cytotoxicity observed |
| 5o | HepG2 (Liver) | Not specified | Cytotoxicity observed |
2. Antimicrobial Activity
The thieno[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. In particular, compounds similar to this compound have shown promising results against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited strong antiparasitic activity with IC50 values in the nanomolar range .
3. Anti-inflammatory Effects
In addition to anti-cancer and antimicrobial activities, some studies suggest that thieno[2,3-b]pyridine derivatives possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Activity :
- Antiparasitic Evaluation :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from pyridine or thiophene precursors. For analogous compounds (e.g., methyl or chloro derivatives), cyclization of 2-chloronicotinic acid with thiourea is common, followed by tert-butyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation . Key parameters include:
- Solvents : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Triethylamine or copper(I) cyanide facilitate cyclization and substitution steps .
- Temperature : Elevated temperatures (80–120°C) are critical for tert-butyl group incorporation .
Q. How is the compound characterized spectroscopically, and what structural insights do these methods provide?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions. For example, the tert-butyl group shows a singlet at δ ~1.4 ppm (H) and three equivalent carbons at δ ~29–35 ppm (C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHNOS: calculated 281.0961) .
- X-ray Crystallography : Resolves bond angles and planarity of the thienopyridine core. For example, a similar derivative (4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid) exhibits a dihedral angle of 12.5° between the pyridine and thiophene rings .
Q. What are the primary biological targets of thieno[2,3-b]pyridine derivatives, and how does the tert-butyl group influence activity?
- Methodological Answer :
- Kinase Inhibition : Analogous compounds (e.g., 3-Amino-4,6-diphenyl derivatives) inhibit tyrosine kinases (e.g., EGFR) via competitive binding at the ATP pocket, with IC values <1 μM in enzymatic assays .
- Antitumor Activity : Methyl or phenyl-substituted derivatives reduce tumor growth in xenograft models by inducing apoptosis (e.g., caspase-3 activation) .
- Role of tert-butyl : Enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing solubility. Comparative studies show tert-butyl derivatives exhibit 2–3× higher cellular uptake than methyl analogs .
Advanced Research Questions
Q. How do substituents at position 6 (e.g., tert-butyl vs. methyl/chloro) modulate biological activity and pharmacokinetics?
- Methodological Answer :
- Biological Activity : Methyl groups enhance solubility but reduce target affinity (e.g., tert-butyl derivatives show 10× lower IC against EGFR than methyl analogs) .
- Pharmacokinetics : Tert-butyl increases metabolic stability (t ~4.5 hours in hepatic microsomes vs. 1.2 hours for chloro derivatives) but may require prodrug strategies for oral bioavailability .
- Table : Comparative Data for Substituted Derivatives
| Substituent (Position 6) | logP | IC (EGFR) | Solubility (mg/mL) |
|---|---|---|---|
| tert-butyl | 2.8 | 0.8 μM | 0.12 |
| Methyl | 1.5 | 8.5 μM | 1.2 |
| Chloro | 1.9 | 3.2 μM | 0.45 |
| Data extrapolated from |
Q. What contradictions exist between enzymatic and cellular assay data for this compound, and how can they be resolved?
- Methodological Answer :
- Discrepancy Example : A derivative showed IC = 0.5 μM in EGFR kinase assays but required 20 μM to inhibit cell proliferation .
- Resolution Strategies :
Cellular Uptake Measurement : Use LC-MS to quantify intracellular concentrations; low uptake may explain reduced efficacy .
Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify competing targets .
Metabolic Stability : Assess compound degradation in cell media using HPLC .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Methodological Answer :
- Salt Formation : Sodium or lysine salts increase solubility (e.g., 3-Amino-4,6-diphenyl derivative solubility improved from 0.02 to 1.8 mg/mL as a sodium salt) .
- PEGylation : Conjugation with polyethylene glycol (PEG) enhances solubility (e.g., PEG-5000 derivative: logP = 0.9, solubility = 5.1 mg/mL) but may reduce blood-brain barrier penetration .
- Co-Crystallization : Co-formers like cyclodextrins or arginine improve dissolution rates without structural modification .
Q. How can crystallography data inform the design of derivatives with enhanced binding kinetics?
- Methodological Answer :
- Key Interactions : In the crystal structure of 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, hydrogen bonds between the carboxylic acid and kinase backbone (e.g., Met793 in EGFR) are critical .
- Design Tips :
Introduce hydrogen bond donors (e.g., hydroxyl groups) at position 2 to strengthen interactions .
Modify tert-butyl to branched alkyl groups (e.g., isopropyl) to optimize hydrophobic packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
